molecular formula C13H20O B8644004 1-(Hexyloxy)-3-methylbenzene CAS No. 57792-36-6

1-(Hexyloxy)-3-methylbenzene

Cat. No.: B8644004
CAS No.: 57792-36-6
M. Wt: 192.30 g/mol
InChI Key: YDACZHLEDINVIE-UHFFFAOYSA-N
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Description

1-(Hexyloxy)-3-methylbenzene is an aromatic ether characterized by a benzene ring substituted with a methyl group at the meta position and a hexyloxy group (-O-C₆H₁₃) at the para position. The hexyloxy chain imparts significant lipophilicity, making the compound suitable for applications in organic synthesis, particularly in metal-catalyzed reactions and as a precursor in pharmaceuticals or agrochemicals.

Properties

CAS No.

57792-36-6

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

1-hexoxy-3-methylbenzene

InChI

InChI=1S/C13H20O/c1-3-4-5-6-10-14-13-9-7-8-12(2)11-13/h7-9,11H,3-6,10H2,1-2H3

InChI Key

YDACZHLEDINVIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 1-(Hexyloxy)-4-methylbenzene

Key distinctions include:

  • Reactivity : The para-methyl group may enhance steric hindrance during ortho-directed C–H activation compared to the meta-methyl analog. For example, chromium-complexed analogs (e.g., 1j in ) show that substituent position influences regioselectivity in arylation reactions .
  • Spectroscopic Properties : NMR data for 1-(hexyloxy)-4-methylbenzene () reveal distinct aromatic proton shifts due to the methyl group’s para orientation, contrasting with the meta-substituted target compound .
Table 1: Physical Properties of Hexyloxy-Substituted Methylbenzenes
Compound Boiling Point (°C) Density (g/cm³) Key Applications
1-(Hexyloxy)-3-methylbenzene Not reported ~1.35 (predicted) Metal-catalyzed C–H activation
1-(Hexyloxy)-4-methylbenzene Not reported ~1.35 (predicted) NMR reference standard

Alkoxy Chain Variants

Shorter Alkoxy Chains: 1-(Ethoxymethoxy)-3-methylbenzene

The ethoxymethoxy-substituted analog (1j, ) demonstrates how shorter alkoxy chains affect reactivity. When complexed with Cr(CO)₃, this compound undergoes ortho-arylation with high efficiency (81% yield), suggesting that bulkier alkoxy groups (e.g., hexyloxy) might reduce reaction rates due to steric effects .

Brominated Alkoxy Chains: 1-(4-Bromobutoxy)-3-methylbenzene

Brominated derivatives () exhibit distinct reactivity, particularly in nucleophilic substitution (SN2) reactions. For example, 1-(4-bromobutoxy)-3-methylbenzene (CAS 81368-22-1) serves as an alkylating agent, whereas the hexyloxy analog lacks such electrophilic sites .

Table 2: Reactivity Comparison of Alkoxy-Substituted Analogs
Compound Key Functional Group Reactivity Profile
This compound -O-C₆H₁₃ Low electrophilicity; steric hindrance
1-(4-Bromobutoxy)-3-methylbenzene -O-(CH₂)₄Br High SN2 reactivity; used in alkylation
1-(Ethoxymethoxy)-3-methylbenzene -O-CH₂-O-C₂H₅ Facilitates metal-complexed C–H activation

Substituent Effects on Reaction Yields

Electron-donating groups (e.g., methyl, methoxy) enhance reaction efficiency in reductive N-heterocyclization (). For instance, 1-(2-nitrostyryl)-3-methylbenzene forms indoles in 82% yield, whereas electron-withdrawing substituents reduce yields. The hexyloxy group’s electron-donating nature may similarly promote such cyclizations, though steric factors could offset benefits .

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